Potency and Activation Magnitude: MK8722 vs. Endogenous Activator AMP
MK8722 activates phosphorylated AMPK (pAMPK) complexes with significantly greater potency and maximal activation magnitude compared to the endogenous activator AMP. Across all twelve mammalian AMPK complexes, MK8722 exhibits EC50 values ranging from approximately 1 to 60 nM, whereas AMP requires substantially higher concentrations to achieve comparable activation. Moreover, the maximal fold-activation achieved with MK8722 exceeds that of AMP by a factor of 4 to 24 [1][2]. MK8722 achieves full AMPK activation without requiring AMPKα Thr172 phosphorylation, binding directly to the ADaM site and stabilizing the active conformation of the activation loop [3]. In contrast, AMP activates AMPK through γ-subunit binding and is dependent on upstream kinase-mediated phosphorylation for full activity. This combination of sub-nanomolar to low-nanomolar potency and supra-physiological maximal activation renders MK8722 a more reliable and robust tool for achieving consistent, high-magnitude AMPK activation in experimental systems compared to reliance on endogenous AMP fluctuations or AMP-mimetic compounds.
| Evidence Dimension | AMPK complex activation potency and maximal fold-activation |
|---|---|
| Target Compound Data | EC50: ~1 to 60 nM across all 12 mammalian pAMPK complexes; maximal activation 4- to 24-fold greater than AMP |
| Comparator Or Baseline | AMP (endogenous activator): no EC50 defined at comparable range; maximal activation set as baseline (1×) |
| Quantified Difference | MK8722 achieves 4- to 24-fold higher maximal AMPK activation than AMP; potency shift from µM-mM range (AMP) to nM range (MK8722) |
| Conditions | Cell-free AMPK enzyme activation assay using recombinant phosphorylated AMPK complexes |
Why This Matters
Researchers requiring consistent, high-magnitude AMPK activation can rely on MK8722 to achieve supraphysiological pathway engagement unattainable with endogenous AMP fluctuations or AMP-mimetic compounds.
- [1] Myers RW, Guan HP, Ehrhart J, et al. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy. Science. 2017;357(6350):507-511. View Source
- [2] Feng D, Biftu T, Romero FA, et al. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase. ACS Med Chem Lett. 2018;9(1):39-44. View Source
- [3] Calabrese MF, Rajamohan F, Harris MS, et al. Structural basis for AMPK activation: natural and synthetic ligands regulate kinase activity from opposite allosteric sites. Structure. 2014;22(8):1161-1172. View Source
